2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . 1,2,4-Triazoles are also interesting compounds that play an important role in chemopreventive and chemotherapeutic effects on cancer .
Synthesis Analysis
The synthesis of indole derivatives and 1,2,4-triazoles often involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of certain indole derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives and 1,2,4-triazoles is characterized by the presence of a benzopyrrole (in the case of indoles) or a triazole ring .
Chemical Reactions Analysis
Indole derivatives and 1,2,4-triazoles can undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
Indole is a crystalline, colorless compound with a specific odor . The physical and chemical properties of a specific indole or 1,2,4-triazole derivative would depend on its exact molecular structure.
Scientific Research Applications
Wound-Healing Potential
- A study by Vinaya et al. (2009) investigated the in vivo wound-healing activity of certain derivatives, finding significant wound healing and faster epithelialization in treated groups. These compounds showed increased tensile strength in incision wounds, indicating their potential as effective agents in skin wound treatment Vinaya et al., 2009.
Antileukemic Activity
- Another research by Vinaya et al. (2012) synthesized and evaluated novel derivatives for their antileukemic activity against human leukemic cell lines. Some compounds demonstrated good antiproliferative activity, highlighting their potential in leukemia therapy Vinaya et al., 2012.
Antioxidant Potency
- Dineshkumar and Parthiban (2022) explored the antioxidant efficacy of a new molecule, revealing its potent activity through DPPH and ABTS methods. This suggests its usefulness in combating oxidative stress-related diseases Dineshkumar & Parthiban, 2022.
Antibacterial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the antibacterial activity of certain derivatives, showing promising results against various bacterial strains. This points to their potential application in developing new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.
Corrosion Inhibition
- Xavier and Nallaiyan (2011) investigated the corrosion inhibitive properties of piperidine derivatives on brass in natural seawater. Their study indicates that these compounds can significantly reduce corrosion, making them valuable in material preservation and maintenance Xavier & Nallaiyan, 2011.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-32-17-10-11-22(33-2)21(14-17)30-24(19-15-26-20-9-5-4-8-18(19)20)27-28-25(30)34-16-23(31)29-12-6-3-7-13-29/h4-5,8-11,14-15,26H,3,6-7,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFQIRYDCYHIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone |
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